3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a compound belonging to the class of pyrimidine derivatives, which are characterized by a six-membered ring containing nitrogen atoms. This specific compound features a methoxyphenyl group attached to the pyrimidine ring, contributing to its unique properties and potential applications in various fields, particularly in medicinal chemistry.
3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is classified as a pyrimidine derivative and can also be categorized under heterocyclic compounds due to its nitrogen-containing ring structure. Its functional groups allow it to interact with biological systems, making it a subject of interest in pharmaceutical research.
The synthesis of 3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can be achieved through the Chapman rearrangement process. This involves heating 2,4-diaryloxypyrimidines under controlled conditions. The reaction can be performed using conventional heating or microwave irradiation, with the latter offering advantages such as reduced reaction times and improved yields .
The molecular structure of 3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring substituted with a methoxy group on one phenyl ring. The molecular formula can be represented as CHNO.
3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can participate in various chemical reactions due to its functional groups. Notably:
The reactivity of this compound can be influenced by factors such as solvent choice and temperature. For instance, reactions conducted in polar solvents often yield different products compared to non-polar solvents .
The mechanism of action for compounds like 3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione often involves interaction with biological targets such as enzymes or receptors. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects.
Research indicates that derivatives of pyrimidine compounds may exhibit inhibitory effects on specific enzymes involved in cancer progression or other diseases. For example, studies have shown that certain pyrimidine derivatives act as inhibitors against poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms .
Relevant analyses include spectroscopic techniques that provide information about functional groups and molecular interactions .
3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has several potential applications:
Pyrimidine derivatives represent a cornerstone of medicinal chemistry due to their ubiquitous presence in biological systems and exceptional capacity for structural diversification. This heterocyclic scaffold—characterized by a six-membered ring with nitrogen atoms at positions 1 and 3—serves as a fundamental building block in nucleic acids (e.g., cytosine, thymine) and essential cofactors (e.g., thiamine, riboflavin) [5] [7]. Its electron-deficient nature facilitates diverse non-covalent interactions with biological targets, while inherent metabolic stability enables favorable pharmacokinetic profiles in drug candidates [7]. Clinically, pyrimidine-based drugs demonstrate remarkable therapeutic breadth, including antidiabetic agents like alogliptin (DPP-4 inhibitor), anticancer therapeutics such as 5-fluorouracil, and antiviral compounds exemplified by zidovudine [5] [7] [10]. The scaffold's modularity allows strategic substitutions at C2, C4, and C6 positions, enabling precise tuning of target selectivity and potency against pathological pathways [7]. Quantitative Structure-Activity Relationship (QSAR) studies consistently demonstrate that electron-withdrawing groups (–NO₂, –CF₃) at these positions significantly enhance binding affinity through strengthened hydrogen bonds with catalytic residues in enzyme targets [7].
The incorporation of methoxyphenyl moieties into heterocyclic frameworks profoundly influences their pharmacological behavior through steric, electronic, and pharmacokinetic modifications. Positional isomerism of the methoxy group (ortho, meta, para) dictates biological activity patterns, as evidenced by comparative studies of pyrimidinedione derivatives [4] [8]. The meta-substitution pattern, as present in 3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, demonstrates distinct advantages:
This specific derivative (CAS 1401799-60-7) exemplifies strategic molecular design through fusion of the privileged pyrimidinedione core with the pharmacophoric 3-methoxyphenyl group. Its structural features—including hydrogen-bond donor/acceptor sites at N1, C2=O, and C4=O, and the conjugated aromatic system—enable multitarget engagement [1] [7] [10]. In silico profiling predicts favorable drug-likeness: molecular weight (218.21 g/mol) and polar surface area (58.2 Ų) align with Lipinski’s criteria for oral bioavailability, while the meta-methoxy configuration optimizes steric accessibility for target binding [1] [7]. The compound's commercial availability for research (despite limited stock noted in suppliers' listings) underscores its relevance as a synthetic intermediate and biological probe [1] [2]. Pyrimidinediones bearing aryl substituents at N3 consistently demonstrate anticancer, antimicrobial, and antidiabetic activities in structure-activity relationship studies, positioning this derivative as a promising candidate for mechanistic expansion [5] [7] [10].
Table 1: Core Chemical Identity of 3-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1401799-60-7 |
IUPAC Name | 3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione |
Molecular Formula | C₁₁H₁₀N₂O₃ |
Molecular Weight | 218.21 g/mol |
SMILES Notation | O=C1N(C2=CC=CC(OC)=C2)C(C=CN1)=O |
Canonical SMILES | COC1=CC(=CC=C1)N1C(=O)NC=CC1=O |
InChI Key | TYNWXGWYNRTAEY-UHFFFAOYSA-N |
XLogP | 1.2 (Predicted) |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Data consolidated from supplier catalogs and PubChem entries [1] [2] [8]
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0